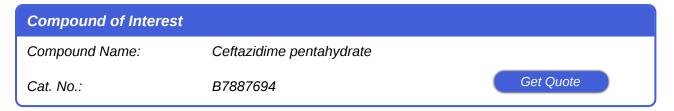


## Ceftazidime Pentahydrate: A Comprehensive Technical Guide on its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ceftazidime pentahydrate** is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Its efficacy and safety profile have established it as a critical therapeutic agent in treating severe bacterial infections. This technical guide provides an in-depth overview of the core physical and chemical properties of **ceftazidime pentahydrate**, offering valuable data and experimental insights for researchers and professionals in drug development.

### **Core Physical and Chemical Properties**

The fundamental physicochemical properties of **ceftazidime pentahydrate** are summarized below, providing a quantitative basis for its formulation and analytical development.



Property	Value	Reference
Molecular Formula	C22H32N6O12S2	[1]
Molecular Weight	636.65 g/mol	[2]
Appearance	White to cream-colored crystalline powder	[2]
Melting Point	Decomposes above 150 °C	[3]
Solubility	Sparingly soluble in water; Soluble in acid and alkali	[4][5]
Slightly soluble in methanol and dimethylformamide (DMF)	[4]	
Insoluble in ethanol, acetone, chloroform, ether, ethyl acetate, and toluene	[5]	
pKa (Strongest Acidic)	2.82	_
pKa (Strongest Basic)	0.72	
Crystal System	Orthorhombic	[1]
Space Group	P 21 21 21	[1]

## **Spectroscopic and Chromatographic Data**

Spectroscopic and chromatographic profiles are essential for the identification, quantification, and purity assessment of **ceftazidime pentahydrate**.



Analytical Technique	Key Parameters and Observations
UV-Vis Spectroscopy	In acidic medium (e.g., 0.1M HCl), exhibits a λmax around 255-257 nm.
Infrared (IR) Spectroscopy	Characteristic peaks include: C=O ( $\beta$ -lactam) stretch at ~1760 cm <sup>-1</sup> , C=O (amide) stretch at ~1670 cm <sup>-1</sup> , and C=C (aromatic) stretch at ~1610 cm <sup>-1</sup> .
High-Performance Liquid Chromatography (HPLC)	Retention time is dependent on the specific method (column, mobile phase, flow rate). A common method utilizes a C18 column with a mobile phase of phosphate buffer and acetonitrile.

### **Experimental Protocols**

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of **ceftazidime pentahydrate**.

## High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is adapted from established protocols for the analysis of ceftazidime.

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: C18, 5 μm, 4.6 x 250 mm.
- Mobile Phase: Prepare a suitable mixture of a phosphate buffer (pH adjusted to 6.5 with phosphoric acid) and acetonitrile. The exact ratio should be optimized for ideal separation, a common starting point is 85:15 (v/v) buffer to acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.



- Detection Wavelength: 254 nm.
- Injection Volume: 20 μL.
- Standard Preparation: Accurately weigh and dissolve **ceftazidime pentahydrate** reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to create a series of calibration standards.
- Sample Preparation: Accurately weigh and dissolve the **ceftazidime pentahydrate** sample in the mobile phase to a concentration within the calibration range.
- Procedure:
  - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  - Inject the calibration standards to generate a calibration curve.
  - Inject the sample solutions.
  - Quantify the amount of **ceftazidime pentahydrate** in the sample by comparing its peak area to the calibration curve.

### **UV-Visible Spectrophotometry for Quantification**

This protocol provides a basic method for the quantification of **ceftazidime pentahydrate**.

- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Solvent: 0.1 M Hydrochloric Acid.
- Standard Preparation: Prepare a stock solution of **ceftazidime pentahydrate** reference standard in 0.1 M HCl (e.g., 100 μg/mL). Create a series of dilutions from the stock solution to prepare calibration standards (e.g., 5, 10, 15, 20, 25 μg/mL).
- Sample Preparation: Accurately weigh and dissolve the ceftazidime pentahydrate sample in 0.1 M HCl to obtain a concentration within the calibration range.
- Procedure:



- Set the spectrophotometer to scan from 400 nm to 200 nm.
- Use 0.1 M HCl as the blank.
- Measure the absorbance of each calibration standard at the wavelength of maximum absorbance (λmax), which is typically around 257 nm.
- Construct a calibration curve by plotting absorbance versus concentration.
- Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

## Fourier Transform Infrared (FTIR) Spectroscopy for Identification

This protocol outlines the procedure for obtaining an FTIR spectrum of **ceftazidime pentahydrate** for identification purposes.

- Instrumentation: An FTIR spectrometer.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of
  ceftazidime pentahydrate (approximately 1-2 mg) with about 200 mg of dry KBr powder in
  an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet
  using a hydraulic press.
- Procedure:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet containing the sample in the sample holder.
  - Record the FTIR spectrum of the sample, typically in the range of 4000 to 400 cm<sup>-1</sup>.
  - Compare the obtained spectrum with a reference spectrum of ceftazidime pentahydrate for identification.



# Differential Scanning Calorimetry (DSC) for Thermal Analysis

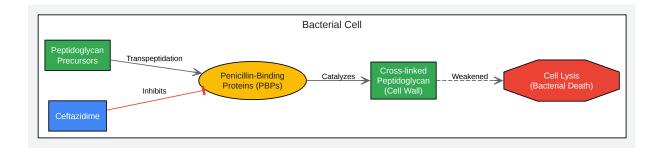
This protocol provides a general procedure for analyzing the thermal properties of **ceftazidime pentahydrate**.

- Instrumentation: A differential scanning calorimeter.
- Sample Preparation: Accurately weigh 2-5 mg of **ceftazidime pentahydrate** into an aluminum DSC pan. Crimp the pan to seal it.
- Procedure:
  - Place the sealed sample pan and an empty reference pan into the DSC cell.
  - Heat the sample at a constant rate, for example, 10 °C/min, under a nitrogen atmosphere.
  - Record the heat flow as a function of temperature, typically from ambient temperature to a
    point beyond any expected thermal events (e.g., 200 °C).
  - Analyze the resulting thermogram to identify thermal events such as dehydration and decomposition.

# Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] The primary targets are the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these proteins, particularly PBP-3 in Gramnegative bacteria, ceftazidime disrupts the cross-linking of peptidoglycan chains. This leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[6]





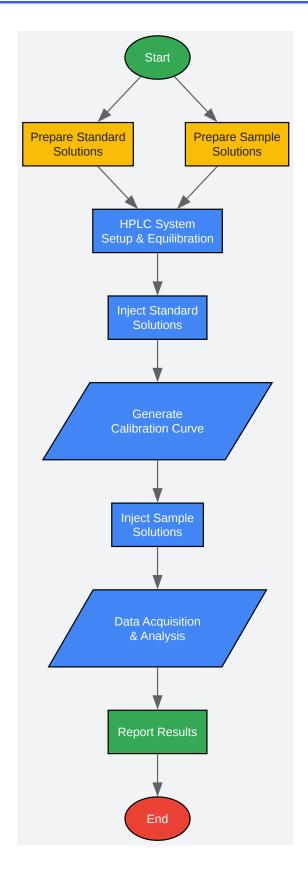
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Caption: Mechanism of action of Ceftazidime.

### **Experimental Workflow: HPLC Analysis**

The following diagram illustrates a typical workflow for the analysis of **ceftazidime pentahydrate** using High-Performance Liquid Chromatography.





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Caption: Workflow for HPLC analysis of Ceftazidime.



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- To cite this document: BenchChem. [Ceftazidime Pentahydrate: A Comprehensive Technical Guide on its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7887694#ceftazidime-pentahydrate-physical-and-chemical-properties]

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